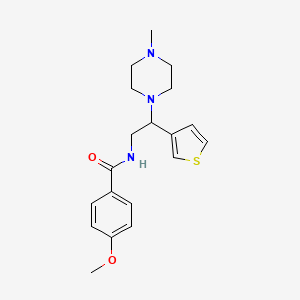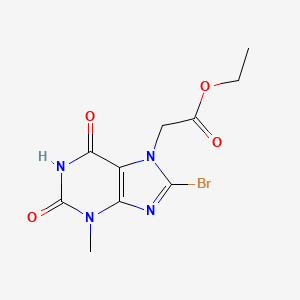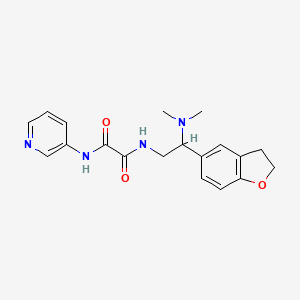
2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid is a compound that belongs to the class of 1,2,4-triazole derivatives.
Mechanism of Action
Target of Action
1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, suggesting they interact with multiple targets . For instance, some 1,2,4-triazole derivatives have shown inhibitory activity on poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair .
Mode of Action
The interaction between 1,2,4-triazole derivatives and their targets often involves hydrogen bonding and dipole interactions . The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, thereby affecting its interaction with biological targets .
Biochemical Pathways
The formation of new spiro-condensed [1,2,4]triazolo[1,5-c]quinazolines, which combine two structural domains with different biological properties, has been studied . The mechanism involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Pharmacokinetics
1,2,4-triazole derivatives are known for their good pharmacodynamic and pharmacokinetic profiles . These compounds often exhibit low toxicity, making them attractive candidates for drug development .
Result of Action
1,2,4-triazole derivatives are known to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . This suggests that these compounds can induce a variety of molecular and cellular changes.
Action Environment
The reactivity of 1,2,4-triazole derivatives has been shown to increase during acid-catalyzed reactions compared to uncatalyzed ones . This suggests that the pH of the environment could potentially influence the compound’s action.
Preparation Methods
The synthesis of 2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid typically involves the condensation of methyl benzoate and methyl salicylate with various substituents. The structures of the synthesized compounds are established using techniques such as elemental analysis, Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectral data . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promising antimicrobial activities against various bacterial and fungal strains.
Medicine: It is being investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent.
Comparison with Similar Compounds
2-(4-Amino-5-phenyl-1,2,4-triazol-3-ylthio)propanoic acid is unique compared to other similar compounds due to its specific structure and the presence of the 1,2,4-triazole ring. Similar compounds include:
4-Amino-5-phenyl-1,2,4-triazole-3-thiol: Known for its antimicrobial properties.
1,2,4-Triazole derivatives: These compounds have a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.
5-(Pyridin-4-yl)-1,2,4-triazole-3-thiones: Exhibits anticonvulsant and antitumor activities.
Properties
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-7(10(16)17)18-11-14-13-9(15(11)12)8-5-3-2-4-6-8/h2-7H,12H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEXDGGDYIIDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NN=C(N1N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-fluorophenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2987247.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2987250.png)
![7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2987251.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B2987254.png)
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B2987255.png)



![6-amino-18,19-dimethoxy-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one](/img/structure/B2987263.png)


![5-[(4-fluorophenyl)methyl]-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987269.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2987270.png)
